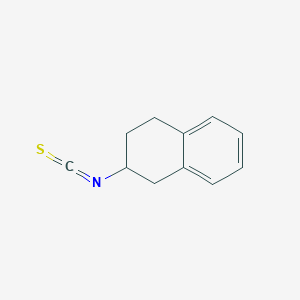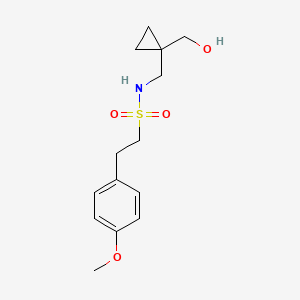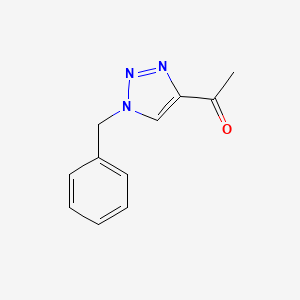
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 173996-69-5 . It has a molecular weight of 189.28 .
Molecular Structure Analysis
The InChI code for 2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene, as part of the broader group of isothiocyanates found in vegetables, is a subject of pharmacokinetic studies. One study developed a sensitive and specific method for quantifying levels of isothiocyanates and their dithiocarbamate metabolites in human plasma, serum, and erythrocytes. This research is crucial because dietary isothiocyanates have potential value in reducing the risk of cancer, and humans are extensively exposed to these compounds as fungicides, insecticides, pesticides, and in rubber vulcanization accelerators (Lingxiang Ye et al., 2002).
Chemoprevention and Inhibition of Carcinogen Metabolism
Isothiocyanates are also studied for their potential to inhibit the metabolic activation of carcinogens in smokers. For instance, 2-phenethyl isothiocyanate (PEITC) was found to potentially reduce the metabolic activation of a tobacco-specific lung carcinogen in smokers, suggesting that isothiocyanates can be part of a dietary strategy to mitigate the risk of lung cancer from tobacco carcinogens (Jian-Min Yuan et al., 2016).
Anticarcinogenic Properties and Enzyme Modulation
Furthermore, studies have indicated that isothiocyanates possess anticarcinogenic properties, particularly concerning bladder cancer. They can down-regulate cytochrome P-450 enzyme levels, activate Phase II detoxifying enzymes, and induce apoptosis. The protective effect of dietary isothiocyanates against bladder cancer is more pronounced in specific populations, highlighting the interaction between dietary components and genetic factors in cancer prevention (Hua Zhao et al., 2007).
Effects on Histone Deacetylase and Cancer Chemoprevention
Isothiocyanates like sulforaphane, derived from cruciferous vegetables, are explored for their role in inhibiting histone deacetylase (HDAC) activity, which is a novel mechanism of cancer chemoprevention. Research involving human subjects demonstrated that dietary intake of such isothiocyanates can inhibit HDAC activity in vivo, offering insights into the mechanisms through which these compounds act as chemopreventive agents (Melinda C. Myzak et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-isothiocyanato-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCVJRPTNSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![2-(4-chlorophenoxy)-N-[(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2650849.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)
![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2650857.png)
![6H-Dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B2650859.png)


![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)

